molecular formula C9H7N3O2 B13193189 2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid

2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13193189
M. Wt: 189.17 g/mol
InChI Key: BWWOTQUYQZFXRJ-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of pyrrole derivatives with pyrimidine precursors. One common method involves the reaction of 2-aminopyrimidine with 2-formylpyrrole under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrimidine-4-carboxylic acid derivatives.

    Reduction: Formation of reduced pyrrole-pyrimidine derivatives.

    Substitution: Formation of substituted pyrrole-pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Pyrrol-2-yl)pyridine-4-carboxylic acid
  • 2-(1H-Pyrrol-2-yl)thiazole-4-carboxylic acid
  • 2-(1H-Pyrrol-2-yl)imidazole-4-carboxylic acid

Uniqueness

2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid is unique due to its combination of pyrrole and pyrimidine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel bioactive compounds with potential therapeutic applications.

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-3-5-11-8(12-7)6-2-1-4-10-6/h1-5,10H,(H,13,14)

InChI Key

BWWOTQUYQZFXRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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